

# Comparative Cost-Effectiveness of Calteridol and Alternatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Calteridol |           |
| Cat. No.:            | B1148332   | Get Quote |

In the landscape of preclinical and clinical research, the selection of appropriate imaging agents is critical for generating reliable and reproducible data. For researchers utilizing magnetic resonance imaging (MRI), gadolinium-based contrast agents (GBCAs) are often indispensable for enhancing tissue contrast and visualizing anatomical structures. This guide provides a comparative cost-effectiveness analysis of **Calteridol**, a gadolinium-based contrast agent, alongside its primary alternatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding contrast agent selection.

For the purposes of this guide, "Calteridol" will be considered as gadopentetic acid (gadopentetate dimeglumine), a linear GBCA, and will also be discussed in the context of gadoteridol, a macrocyclic GBCA of which it is a component. The primary comparators include other widely used GBCAs: gadobutrol, a macrocyclic non-ionic agent, and gadobenate dimeglumine, a linear ionic agent.

#### **Performance Comparison**

The performance of a contrast agent in a research setting is primarily determined by its efficacy in enhancing image quality and its safety profile. Key efficacy metrics include relaxivity, which influences the degree of signal enhancement, and diagnostic accuracy in delineating lesions and tissues.

Table 1: Efficacy of Calteridol (Gadopentetate Dimeglumine) vs. Alternatives



| Feature                           | Calteridol<br>(Gadopentetat<br>e<br>Dimeglumine) | Gadobutrol                                                                             | Gadobenate<br>Dimeglumine                                   | Gadoteridol                                                     |
|-----------------------------------|--------------------------------------------------|----------------------------------------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------------|
| Structure                         | Linear Ionic                                     | Macrocyclic Non-<br>ionic                                                              | Linear Ionic                                                | Macrocyclic Non-<br>ionic                                       |
| T1 Relaxivity (in plasma at 1.5T) | ~4.1 L mmol <sup>-1</sup> s <sup>-1</sup>        | ~5.0 L mmol <sup>-1</sup> s <sup>-1</sup>                                              | ~6.3 L mmol <sup>-1</sup> s <sup>-1</sup>                   | ~4.2 L mmol <sup>-1</sup> s <sup>-1</sup>                       |
| Lesion<br>Enhancement             | Standard                                         | Generally higher than linear agents at equivalent doses[1][2]                          | Higher than other linear and some macrocyclic agents[3]     | Similar to other macrocyclic agents                             |
| Diagnostic<br>Accuracy            | Effective                                        | High, with studies showing improved lesion detection over gadopentetate dimeglumine[1] | High, with demonstrated superiority in some applications[3] | High, with similar performance to gadobutrol in some studies[4] |

Table 2: Safety Profile of Calteridol (Gadopentetate Dimeglumine) vs. Alternatives



| Feature                                     | Calteridol<br>(Gadopentetat<br>e<br>Dimeglumine) | Gadobutrol              | Gadobenate<br>Dimeglumine | Gadoteridol             |
|---------------------------------------------|--------------------------------------------------|-------------------------|---------------------------|-------------------------|
| Gadolinium<br>Stability                     | Lower (Linear)                                   | Higher<br>(Macrocyclic) | Lower (Linear)            | Higher<br>(Macrocyclic) |
| Risk of<br>Gadolinium<br>Retention          | Higher                                           | Lower                   | Higher                    | Lower                   |
| Risk of Nephrogenic Systemic Fibrosis (NSF) | Higher risk group                                | Lower risk group        | Higher risk group         | Lower risk group        |
| Acute Adverse<br>Reactions                  | Low incidence<br>(approx. 0.4%)[5]               | Low incidence           | Low incidence             | Low incidence           |

#### **Cost-Effectiveness Analysis**

A direct cost-effectiveness analysis requires a comparison of both the costs and the outcomes of different interventions. While formal pharmacoeconomic studies comparing these specific agents are scarce in the public domain, a comparative analysis can be constructed based on available pricing and efficacy data.

Table 3: Cost Comparison of MRI Contrast Agents



| Contrast Agent               | Brand Name(s) | Estimated<br>Price (per mL) | Typical Dose<br>(0.1 mmol/kg<br>for a 70kg<br>person) | Estimated<br>Cost per Dose |
|------------------------------|---------------|-----------------------------|-------------------------------------------------------|----------------------------|
| Gadopentetate<br>Dimeglumine | Magnevist     | Not readily available       | 14 mL                                                 | Variable                   |
| Gadoteridol                  | ProHance      | Not readily available       | 14 mL                                                 | Variable                   |
| Gadobutrol                   | Gadavist      | ~\$5.40 - \$5.80[6]         | 7 mL                                                  | ~\$37.80 - \$40.60         |
| Gadobenate<br>Dimeglumine    | MultiHance    | ~\$5.21 - \$6.11[6]         | 14 mL                                                 | ~\$72.94 - \$85.54         |

Note: Prices are estimates based on available online data and may vary significantly based on institutional contracts, volume, and location. The price for gadopentetate dimeglumine and gadoteridol is not consistently publicly available.

Based on the available data, macrocyclic agents like gadobutrol may offer a superior safety profile regarding gadolinium retention for a comparable or potentially lower cost per dose than some linear agents like gadobenate dimeglumine. While the efficacy of gadobenate dimeglumine is high, its higher cost per dose necessitates a careful consideration of the specific research needs. The lack of transparent pricing for gadopentetate dimeglumine and gadoteridol makes a direct cost comparison with "Calteridol" challenging. However, given the comparable efficacy and superior safety profile of macrocyclic agents, a strong argument can be made for their cost-effectiveness, particularly in longitudinal studies requiring repeated contrast administration.

### **Experimental Protocols**

Detailed methodologies are crucial for the critical appraisal of comparative studies. Below are summaries of the experimental protocols for key studies comparing the performance of these contrast agents.





## TRUTH Study: Gadobutrol vs. Gadoteridol in Brain Tumor Imaging

- Objective: To compare the diagnostic efficacy of gadobutrol and gadoteridol in patients with known or suspected brain tumors.
- Study Design: A multicenter, randomized, double-blind, intraindividual crossover study.[4][7]
- Participants: 229 adult patients.[7][8]
- Procedure: Each patient underwent two identical 1.5T MRI examinations, one with gadobutrol and one with gadoteridol, administered in a randomized order at a standard dose of 0.1 mmol/kg.[7][8] The interval between scans was 2-14 days.[7]
- Image Analysis: Three blinded neuroradiologists independently evaluated the images for qualitative (lesion conspicuity, border delineation, internal morphology) and quantitative (lesion enhancement) parameters.[4][8]
- Outcome: The study found no significant difference in diagnostic information between gadobutrol and gadoteridol for routine morphologic brain tumor imaging.[4][5]

## MERIT Study: Gadobenate Dimeglumine vs. Gadobutrol in Brain Imaging

- Objective: To compare the diagnostic performance of gadobenate dimeglumine and gadobutrol in patients with known or suspected brain lesions.
- Study Design: A multicenter, randomized, double-blind, intraindividual crossover study.
- Participants: Patients with CNS lesions.
- Procedure: Each patient received 0.1 mmol/kg of both gadobenate dimeglumine and gadobutrol in two separate, identical MRI examinations.
- Image Analysis: Blinded readers assessed qualitative and quantitative aspects of lesion enhancement.



• Outcome: Gadobenate dimeglumine showed significantly greater signal intensity and contrast enhancement compared to gadobutrol at equivalent doses, suggesting an advantage for the higher relaxivity agent.[3]

### **Visualizing the Comparison**

To further clarify the relationships and workflows discussed, the following diagrams are provided.



Moderate

High

High



Higher Risk (Linear)

Higher Risk (Linear)

Lower Risk (Macrocyclic)





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Detection of cerebral metastases on magnetic resonance imaging: intraindividual comparison of gadobutrol with gadopentetate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic value of gadobutrol versus gadopentetate dimeglumine in enhanced MRI of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Injectable Contrast Agents Pharmaceutical : MXR Imaging [shop.mxrimaging.com]
- 4. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TRUTH confirmed: validation of an intraindividual comparison of gadobutrol and gadoteridol for imaging of glioblastoma using quantitative enhancement analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multihance Prices, Coupons, Copay Cards & Patient Assistance Drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. ajnr.org [ajnr.org]
- To cite this document: BenchChem. [Comparative Cost-Effectiveness of Calteridol and Alternatives in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148332#comparative-cost-effectiveness-analysis-of-calteridol-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com